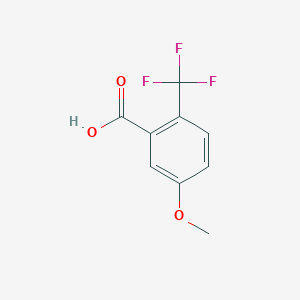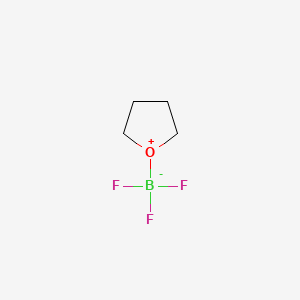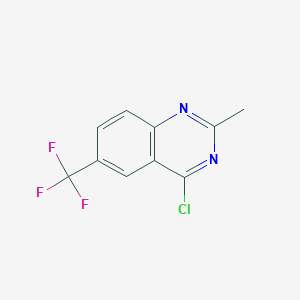
4-氯-2-甲基-6-(三氟甲基)喹唑啉
描述
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is C10H6ClF3N2. Its average mass is 246.616 Da and its monoisotopic mass is 246.017166 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline are not detailed in the literature, quinazolinone derivatives have been noted for their wide range of biological activities, which may suggest various potential chemical reactions .科学研究应用
Synthesis and Biological Activity
Quinazoline derivatives, including those related to 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline, have been extensively studied for their potential biological activities and applications in drug discovery:
Synthesis of Quinazoline Derivatives
Quinazoline derivatives exhibit a wide range of biological activities, making them of interest in medicinal chemistry. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine has shown potential biological activities in medicine, highlighting the importance of synthetic methods for these compounds (Ouyang et al., 2016).
Anticancer Activity
Some quinazoline derivatives have been synthesized and characterized for their anticancer activity. Notably, compounds targeting EGFR-tyrosine kinase have been studied for their potential as antitumor agents (Noolvi & Patel, 2013).
Histamine H4 Receptor Inverse Agonists
The discovery of quinazolines as histamine H4 receptor inverse agonists showcases their potential in developing therapies for inflammatory diseases. This research underscores the versatility of quinazoline derivatives in targeting various receptors (Smits et al., 2008).
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized and evaluated quinazoline derivatives for antimicrobial and anti-inflammatory activities, demonstrating their potential in treating infections and inflammation (Dash et al., 2017).
Organic Synthesis and Chemical Properties
The chemical synthesis of quinazoline derivatives, including methods for introducing various functional groups, is a significant area of research:
Synthetic Methods
Research on synthetic methods and optimization for producing quinazoline derivatives is crucial for developing more efficient and scalable processes. This includes studies on the synthesis of specific derivatives such as 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate for various quinazoline-based drugs (Xu Guangshan, 2011).
Chemical Reactions and Modifications
The reactions of quinazoline and its derivatives with various nucleophiles and the exploration of their chemical properties provide insights into the versatility and reactivity of these compounds. This includes studies on the reactions of quinazoline derivatives with C-nucleophiles and the synthesis of compounds with potential antimycobacterial and photosynthesis-inhibiting activities (Azev et al., 2009).
安全和危害
属性
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMNEUWJAPJFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
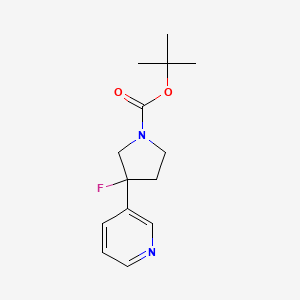
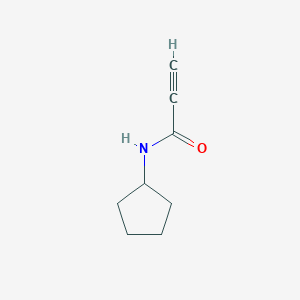
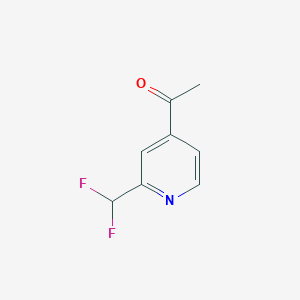
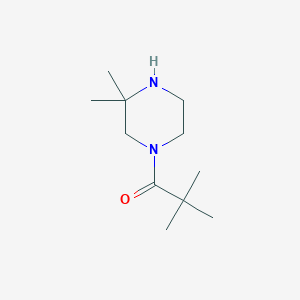
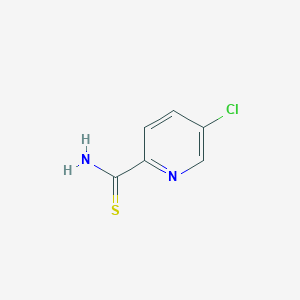
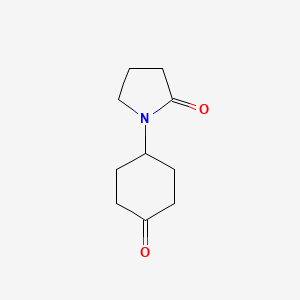
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)
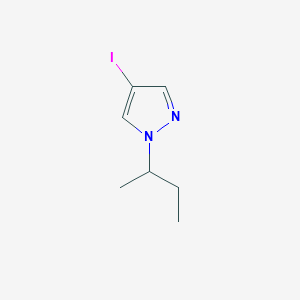
![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)
